Product packaging for (S)-2-Acetyl-pyrrolidine(Cat. No.:CAS No. 120966-82-7)

(S)-2-Acetyl-pyrrolidine

Cat. No.: B053198
CAS No.: 120966-82-7
M. Wt: 113.16 g/mol
InChI Key: FYCFJMPASVKULQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-2-Acetyl-pyrrolidine is a valuable, enantiomerically pure chiral building block and ligand of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound features a pyrrolidine ring, a common nitrogen-containing heterocycle, with an acetyl group at the 2-position, and its utility is defined by its fixed (S) stereocenter. Its primary research application lies in asymmetric synthesis, where it serves as a precursor for chiral catalysts and auxiliaries. The molecule can act as a ligand for transition metals, facilitating enantioselective transformations such as hydrogenations and C-C bond-forming reactions. Furthermore, the scaffold is a key intermediate in the design and synthesis of pharmaceutical candidates, particularly those targeting the central nervous system, as the pyrrolidine motif is a privileged structure found in numerous bioactive molecules. The acetyl group provides a versatile handle for further synthetic elaboration, including reduction to alcohols, conversion to various carbonyl derivatives, or incorporation into larger, more complex molecular architectures. Researchers utilize this compound to introduce chirality into their target compounds efficiently, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents with high enantiomeric purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B053198 (S)-2-Acetyl-pyrrolidine CAS No. 120966-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2S)-pyrrolidin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5(8)6-3-2-4-7-6/h6-7H,2-4H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCFJMPASVKULQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of S 2 Acetyl Pyrrolidine

Transformations Involving the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom of the pyrrolidine ring is a key site for synthetic modifications, enabling the introduction of various functional groups and the construction of more complex molecular architectures.

N-Alkylation and N-Acylation Reaction Pathways

The secondary amine of the pyrrolidine ring readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental for introducing substituents that can modulate the compound's physical, chemical, and biological properties.

N-Alkylation: The nucleophilic nitrogen can be alkylated using various alkylating agents. For instance, the reaction with allyl bromide in the presence of a base like potassium carbonate leads to the corresponding N-allyl derivative. nih.gov This straightforward alkylation provides a foundation for further synthetic manipulations.

N-Acylation: Acylation of the pyrrolidine nitrogen is a common strategy to introduce amide functionalities. The reaction of L-proline, a precursor to (S)-2-acetyl-pyrrolidine, with acyl chlorides like chloroacetyl chloride in a suitable solvent such as tetrahydrofuran (B95107) (THF) at reflux temperatures, yields the N-acylated product in high yield. nih.govbeilstein-journals.org This method is more efficient than earlier procedures that required longer reaction times at low temperatures. nih.govbeilstein-journals.org The use of different acylating agents allows for the synthesis of a diverse library of N-acylated pyrrolidine derivatives. For example, N-acylation with p-toluenesulfonyl chloride can be used to introduce a tosyl group. researchgate.net

A study on the competitive acylation of pyrrolidine and piperidine (B6355638) with acetyl chloride showed some selectivity, which can be enhanced by using more complex acylating agents like 2-substituted N,N-diacylaminoquinazolinones (DAQs) and 2-substituted-N-diacylanilines (DAAs). niscpr.res.in

Table 1: Examples of N-Acylation Reactions of Pyrrolidine Derivatives

Acylating AgentSubstrateProductReference
Chloroacetyl chlorideL-proline1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid nih.govbeilstein-journals.org
p-Toluenesulfonyl chlorideL-prolineN-(tosyl)-pyrrolidine derivative researchgate.net
Acetyl chloridePyrrolidineN-acetylpyrrolidine niscpr.res.in

Heterocycle Annulation Strategies for Expanded Ring Systems

The pyrrolidine ring of this compound can serve as a scaffold for the construction of fused or spirocyclic heterocyclic systems through annulation reactions. These strategies are valuable for creating novel molecular frameworks with potential applications in medicinal chemistry and materials science.

One approach involves a domino reaction of acetylacetamides with o-phthalaldehyde (B127526) to synthesize spiroindan-2,2'-pyrrolidines. lnu.edu.cnacs.org This one-pot synthesis proceeds with high regioselectivity and stereoselectivity. lnu.edu.cnacs.org Another strategy utilizes a rhodium(III)-catalyzed oxidative [3+2] annulation of 2-acetyl-1-arylhydrazines with maleimides to produce pyrrolo[3,4-b]indole-1,3-diones. acs.org

Furthermore, aza-[3+3] annulation strategies have been developed for constructing quinolizidine (B1214090) heterocycles from vinylogous urethanes tethered to vinyl iminium salts. researchgate.net While initially challenging for quinolizidine synthesis, optimization of the reaction conditions, particularly the counteranion of the iminium salt, improved the yields. researchgate.net

Reactivity of the Acetyl Moiety in Synthetic Transformations

The acetyl group at the C2 position of the pyrrolidine ring provides a reactive handle for a variety of synthetic transformations, including carbon-carbon bond formation, reductions, oxidations, and olefination reactions.

Aldol (B89426) Reactions and Related Condensation Mechanisms

The acetyl group can participate in aldol reactions, a fundamental carbon-carbon bond-forming reaction. In the presence of a suitable base or catalyst, the enolate of this compound can react with aldehydes or ketones. For instance, the homo-condensation of propanal can be effected by catalytic amounts of pyrrolidine to yield anti-3-hydroxy-2-methylpentanal. msu.edu This reaction demonstrates the potential for stereoselective transformations. msu.edu

The use of organocatalysts, such as (S)-pyrrolidine sulfonamide, can promote direct, asymmetric aldol reactions between α,α-dialkyl aldehydes and aromatic aldehydes, leading to β-hydroxy carbonyl compounds with a quaternary carbon in high yields and enantioselectivities. researchgate.net

Selective Reductions and Oxidations of the Carbonyl Group

The carbonyl group of the acetyl moiety can be selectively reduced or oxidized to introduce new functionalities.

Selective Reductions: The acetyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4). evitachem.comgoogle.com This reaction converts this compound to N-ethylpyrrolidine. evitachem.com A palladium on carbon (Pd/C) system in the presence of aluminum and water offers a method for the chemoselective reduction of various functional groups under mild conditions. rsc.org

Selective Oxidations: Oxidation of the acetyl group can lead to different products depending on the oxidizing agent and reaction conditions. For example, oxidation with potassium permanganate (B83412) or chromium trioxide can form 2-pyrrolidone. evitachem.com The oxidation of the intermediate 2-(1-hydroxyethyl)-1-pyrrolidine with silver carbonate has also been reported in the synthesis of 2-acetyl-1-pyrroline. uq.edu.auacs.org

Modifications via Wittig-type Reactions and Olefination Strategies

The Wittig reaction provides a powerful method for converting the carbonyl group of the acetyl moiety into a carbon-carbon double bond. wikipedia.orgmnstate.eduorganic-chemistry.org This reaction involves the treatment of the ketone with a phosphorus ylide, known as a Wittig reagent. wikipedia.orgmnstate.eduorganic-chemistry.org

In one example, (S)-1-(2-bromoacetyl)pyrrolidine-2-carbaldehyde, a derivative of this compound, was reacted with triphenylphosphine (B44618) (PPh3) to form the corresponding phosphonium (B103445) salt. unigoa.ac.in Subsequent deprotonation with a base like sodium hydride (NaH) generated the ylide, which then underwent an intramolecular Wittig reaction to form (S)-pyrrolam 92. unigoa.ac.in This strategy highlights the utility of the Wittig reaction in constructing complex heterocyclic structures.

Stereoselective Derivatization at the C-2 Position of the Pyrrolidine Ring

The C-2 position of the this compound scaffold is a focal point for synthetic modification due to the presence of a chiral center. Derivatization at this specific carbon atom is fundamentally a study in diastereoselectivity, where the pre-existing stereochemistry of the pyrrolidine ring directs the stereochemical outcome of subsequent transformations. The acetyl group at C-2 serves as a versatile reactive handle, enabling a variety of chemical modifications, while the C-2 methine proton itself can be a target for advanced functionalization strategies.

One of the most direct methods for derivatization involves the addition of organometallic reagents to the carbonyl of the acetyl group. This reaction creates a new tertiary alcohol, and consequently, a new stereocenter. The stereochemical course of such additions is often governed by the existing chirality at C-2, leading to the preferential formation of one diastereomer over the other. Studies on analogous systems, such as the addition of silyl-substituted organolithium compounds to chiral imines to form C-2 substituted pyrrolidines, have demonstrated that high diastereoselectivity can be achieved. acs.org The choice of solvent and reaction temperature can be critical; for instance, using toluene (B28343) as a cosolvent has been shown to improve diastereomeric ratios to as high as 99:1 in related syntheses. acs.org However, it is also noted that slower reaction rates associated with lower temperatures can sometimes lead to a slight decrease in diastereoselectivity. acs.org

Table 1: Illustrative Diastereoselective Addition of Organometallic Reagents to C-2 Acyl Pyrrolidines This table illustrates typical outcomes for the addition of organometallic reagents to the C-2 acetyl group, based on principles of stereoselective synthesis.

A more modern and powerful strategy for derivatization is the direct functionalization of the C(sp³)–H bond at the C-2 position. thieme-connect.com This approach avoids pre-functionalization of the substrate and allows for the direct introduction of new substituents. Transition metal catalysis, particularly with palladium or ruthenium, has been successfully employed for the C-2 arylation of N-protected pyrrolidines. thieme-connect.com In these reactions, a directing group, often the N-acyl or N-pyridyl substituent on the pyrrolidine nitrogen, coordinates to the metal center and positions it in close proximity to the C-2 hydrogen atom. This facilitates selective C-H bond activation and subsequent coupling with a reaction partner, such as an aryl halide, to form a new carbon-carbon bond with retention of the original stereochemistry.

Table 2: Representative C(2)-H Arylation of N-Protected Pyrrolidine Derivatives This table represents typical results for directed C-H functionalization at the C-2 position of the pyrrolidine ring, based on published methodologies.

Furthermore, the elaboration of C-2 substituted pyrrolidines into more complex heterocyclic systems, such as pyrrolizidines, has been achieved with excellent diastereoselectivity. nih.gov These multi-step sequences rely on the initial stereocontrol established during the C-2 derivatization to build subsequent stereocenters in a predictable manner. The development of such stereoselective methods is crucial for synthesizing libraries of polysubstituted pyrrolidines for applications in drug discovery and chemical biology. acs.orgnih.gov

Catalytic and Ligand Applications of S 2 Acetyl Pyrrolidine and Its Analogues

Design of Chiral Ligands for Asymmetric Catalysis

The design of effective chiral ligands is central to asymmetric catalysis. The pyrrolidine (B122466) scaffold offers a rigid and stereochemically defined backbone that can be readily modified to create a diverse array of ligands. These ligands coordinate to metal centers or act as standalone organocatalysts, creating a chiral environment that directs the stereochemical outcome of a reaction.

Pyrrolidine-based ligands are extensively used in metal-catalyzed asymmetric reactions. Their ability to form stable chelate complexes with a variety of transition metals is key to their success. By modifying the substituents on the pyrrolidine ring, ligands with tailored properties can be synthesized for specific transformations.

For instance, novel chiral PNNP ligands incorporating a pyrrolidine backbone have been developed for the iron-catalyzed asymmetric transfer hydrogenation of ketones, achieving high conversions and enantioselectivities up to 97% ee. researchgate.net Similarly, chiral pyridyl pyrrolidine ligands have been successfully employed in palladium-catalyzed allylic alkylation reactions. diva-portal.org Gold catalysis has also benefited from pyrrolidine-based ligands; a designed chiral P,N-bidentate ligand has enabled the first enantioselective oxidative gold-catalyzed intramolecular cyclopropanation, producing bicyclic products with excellent enantioselectivity (up to 93% ee). nih.gov

The versatility of these ligands is further demonstrated in domino reactions. Chiral silver catalysts, generated in situ with chiral ligands, have been used to synthesize complex chiral pyrrolidines through domino Michael/Mannich reactions, yielding products as single diastereomers with up to 98% ee. chim.it

Table 1: Metal-Catalyzed Asymmetric Transformations with Pyrrolidine Ligands

Ligand Type/Analogue Metal Reaction Type Yield (%) Enantiomeric Excess (ee, %) Ref.
Chiral P,N-Bidentate Pyrrolidine Gold Oxidative Cyclopropanation 82 93 nih.gov
Chiral PNNP with Pyrrolidine Backbone Iron Asymmetric Transfer Hydrogenation >95 up to 97 researchgate.net
Chiral Spirocyclic Pyrrolidine Copper Aerobic Oxidative Cross-Coupling High High mdpi.com
Chiral Pyridyl Pyrrolidine Palladium Allylic Alkylation N/A N/A diva-portal.org
Chiral 1,2-Diol Ligand Silver Domino Michael/Mannich Reaction 50-99 22-98 chim.it

Derivatives of (S)-proline, including those related to (S)-2-acetylpyrrolidine, are cornerstones of modern organocatalysis. These small organic molecules catalyze reactions with high enantioselectivity, avoiding the use of potentially toxic and expensive metals. Their mechanism often involves the formation of chiral enamines or iminium ions as key intermediates.

A notable example is the use of (S)-1-acetylpyrrolidine-2-carboxamide as an organocatalyst. researchgate.netresearchgate.net More complex systems, such as pyrrolidinyl-camphor derivatives, have been developed as efficient bifunctional organocatalysts. 140.122.64 One such catalyst, a dihydroxyl sulfide (B99878) derivative, was used in the asymmetric Michael addition of aldehydes to β-nitroalkenes, affording products in high yields (up to 96%) and excellent stereoselectivities (up to 98:2 d.r. and 99% ee). 140.122.64

The development of prolinamide-based organocatalysts has also been a focus. Bifunctional catalysts containing a (S)-proline unit and a thiourea (B124793) moiety have been shown to be effective in challenging asymmetric aldol (B89426) reactions. nih.gov

Table 2: Organocatalytic Applications of Pyrrolidine Derivatives

Catalyst Reaction Type Yield (%) Diastereomeric Ratio (d.r.) Enantiomeric Excess (ee, %) Ref.
Pyrrolidinyl-camphor derivative (7f) Michael Addition 96 N/A 93 140.122.64
Pyrrolidinyl-camphor derivative (7f) Michael Addition 78 N/A 96 140.122.64
(S)-2-Trityl-pyrrolidine (101) Michael Addition High N/A Very Good nih.gov
Prolinamide-thiourea Aldol Reaction High N/A up to 81 nih.gov

Role in Enantioselective Reduction and Oxidation Processes

The chiral environment provided by (S)-2-acetylpyrrolidine analogues is crucial for controlling the stereochemistry of reduction and oxidation reactions, which are fundamental transformations in organic synthesis.

In enantioselective reductions, chiral oxazaborolidine catalysts prepared in situ from chiral lactam alcohols (pyrrolidin-2-one derivatives) and borane (B79455) are highly effective for the reduction of various prochiral ketones. organic-chemistry.orgresearchgate.net This method can achieve high enantioselectivity (up to 98% ee) and simplifies the catalyst preparation. organic-chemistry.org Metal-based systems are also prominent; a Nickel-hydride catalyst has been used for the 1,2-reduction of α,β-unsaturated ketones to generate α-chiral allylic alcohols in excellent yields and enantioselectivity. nju.edu.cn

For enantioselective oxidations, manganese catalysts have been developed for the hydroxylation of C-H bonds and the desymmetrization of meso-diols. researchgate.netresearchgate.net A notable system involves a robust, sterically encumbered manganese catalyst that performs enantioselective oxidation of strong, non-activated C(sp3)-H bonds in carboxylic acids to yield chiral γ-lactones with outstanding enantioselectivities (up to >99.9%) and yields (up to 96%), using hydrogen peroxide as the oxidant. researchgate.net

Table 3: Enantioselective Reductions and Oxidations with Pyrrolidine-Based Systems

Process Catalyst/Ligand System Substrate Type Yield (%) Enantiomeric Excess (ee, %) Ref.
Ketone Reduction in situ Oxazaborolidine from lactam alcohol Prochiral Ketones High up to 98 organic-chemistry.org
1,2-Reduction NiH/Pmrox α,β-Unsaturated Ketones Excellent Excellent nju.edu.cn
C-H Oxidation Manganese Catalyst Carboxylic Acids up to 96 >99.9 researchgate.net
Oxidative Cyclopropanation Gold/P,N-Bidentate Pyrrolidine Enyne 82 93 nih.gov
Transfer Hydrogenation Iron/PNNP Pyrrolidine Ligand Ketones >95 up to 97 researchgate.net

Development of Novel Catalytic Systems Based on Chiral Pyrrolidine Architectures

Research continues to push the boundaries of what is possible with pyrrolidine-based catalysts, leading to the development of novel and highly sophisticated catalytic systems. A key strategy involves designing ligands that create a well-defined and organized coordination sphere around a metal center. This has led to the concept of "chiral-at-metal" catalysts, where an achiral ligand set arranges helically around a metal to induce chirality, often supported by a chiral pyrrolidine backbone to control the metal's configuration. rsc.orgacs.org

The development of new classes of ligands is another active area. For example, novel P,N-bidentate ligands have been instrumental in advancing oxidative gold catalysis, allowing reactive α-oxo gold carbene intermediates to undergo asymmetric transformations. nih.gov Similarly, the synthesis of new PNNP ligands with a pyrrolidine backbone has expanded the scope of iron-catalyzed reactions. researchgate.net

Furthermore, bio-inspired approaches that mimic enzyme active sites are emerging. An "evolved manganese catalyst" for C-H hydroxylation operates through a lock-and-key recognition mechanism, where the substrate fits precisely into the catalytic site, governed by a network of weak non-covalent interactions. researchgate.net This high degree of structural complementarity is a hallmark of next-generation catalyst design, moving towards systems with enzyme-like selectivity and efficiency.

Exploration of S 2 Acetyl Pyrrolidine As a Scaffold in Medicinal Chemistry Research

Design and Synthesis of Bioactive Pyrrolidine-Based Compounds

The design of bioactive compounds based on the (S)-2-Acetyl-pyrrolidine scaffold leverages the inherent stereochemistry of the molecule and the reactivity of its functional groups—the secondary amine and the ketone. The pyrrolidine (B122466) ring serves as a versatile framework that can be functionalized to interact with various biological targets. nih.gov Synthetic strategies often begin with readily available chiral precursors, most notably L-proline, to ensure stereochemical control.

A common synthetic route to generate N-substituted-2-acetylpyrrolidine derivatives commences with the N-substitution of L-proline. This is followed by esterification of the carboxylic acid, typically to a methyl ester. The final key step involves a Grignard reaction, where the methyl ester is treated with a methyl magnesium halide to yield the target N-substituted-2-acetylpyrrolidine. This multi-step process allows for the introduction of a wide variety of substituents on the pyrrolidine nitrogen, enabling the creation of diverse chemical libraries for biological screening. wikipedia.org

Further synthetic modifications can be performed on the acetyl group or the pyrrolidine ring to explore a wider chemical space. For instance, the ketone of the acetyl group can be a handle for further reactions to create more complex side chains, or the pyrrolidine ring itself can be further substituted to modulate the physicochemical properties of the resulting compounds. The versatility of these synthetic approaches allows for the systematic modification of the scaffold to optimize interactions with specific pharmacological targets.

Structure-Activity Relationship (SAR) Studies for Pharmacological Target Modulation

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For pyrrolidine-based compounds, SAR investigations have revealed key structural features that govern their biological activity. While specific SAR studies on this compound are not extensively documented, general principles derived from other pyrrolidine derivatives can provide valuable insights.

The substituents on the pyrrolidine ring significantly influence the pharmacological profile. For example, in a series of pyrrolidine derivatives investigated as α-amylase and α-glucosidase inhibitors, the electronic properties of the substituents were found to be important, with electron-donating groups enhancing the inhibitory activity. nih.gov The nature and position of substituents on the pyrrolidine ring can affect the molecule's conformation, basicity, and ability to form hydrogen bonds, all of which are critical for target binding. nih.gov

The nitrogen atom of the pyrrolidine ring is a key site for modification. In many pyrrolidine-containing drugs, this nitrogen is substituted, and the nature of this substituent can dramatically impact biological activity. nih.gov For derivatives of this compound, SAR studies would systematically explore the effect of different N-substituents on target engagement. Modifications to the acetyl group, such as its replacement with other acyl groups or conversion to other functional moieties, would also be a critical aspect of SAR exploration to understand the steric and electronic requirements for optimal activity.

Investigations into Potential Therapeutic Modalities of Pyrrolidine Derivatives

The this compound scaffold and its derivatives have been explored for a range of potential therapeutic applications, primarily driven by the diverse biological activities observed for the broader class of pyrrolidine-containing compounds. frontiersin.orgnih.gov

Antidiabetic Activity: Research has demonstrated that N-substituted-2-acetylpyrrolidine derivatives can act as inhibitors of α-glucosidase and α-amylase. wikipedia.org These enzymes are involved in the digestion of carbohydrates, and their inhibition can help to control postprandial hyperglycemia in patients with type 2 diabetes. One study reported that N-benzyl and N-tosyl derivatives of 2-acetylpyrrolidine (B1595597) exhibited significant inhibitory potential against α-glucosidase. wikipedia.org The kinetic analysis suggested a mixed-type inhibition, indicating that these compounds may bind to both the free enzyme and the enzyme-substrate complex. wikipedia.org

Anticancer Activity: The pyrrolidine scaffold is present in numerous anticancer agents, and its derivatives are actively being investigated for their anti-proliferative properties. pharmablock.com While direct studies on the anticancer activity of this compound are limited, related pyrrolidinone derivatives have shown cytotoxic effects against various cancer cell lines. researchgate.net The mechanism of action for such compounds can vary, but often involves the induction of apoptosis or the inhibition of key enzymes involved in cancer cell proliferation. The structural diversity that can be achieved with the this compound scaffold makes it a promising starting point for the development of novel anticancer agents.

Neuroprotective Effects: Pyrrolidine derivatives, particularly those that can cross the blood-brain barrier, are of interest for the treatment of neurodegenerative diseases like Alzheimer's disease. frontiersin.org Some pyrrolidin-2-one derivatives have been shown to have neuroprotective effects in preclinical models. frontiersin.org These effects are often attributed to the inhibition of enzymes such as acetylcholinesterase, which plays a role in the cognitive decline associated with Alzheimer's. The chiral nature of this compound could be particularly advantageous in designing selective inhibitors for neurological targets.

Below is an interactive data table summarizing the inhibitory activity of selected N-substituted-2-acetylpyrrolidine derivatives against α-glucosidase.

Compound IDN-SubstituentIC50 (mM) for α-glucosidase
4a Benzyl0.52 ± 0.02
4b Tosyl1.64 ± 0.08
Data sourced from research on N-acetylpyrrolidine derivatives as inhibitors of carbohydrate-hydrolyzing enzymes. wikipedia.org

Prodrug and Drug Delivery System Design Incorporating the this compound Unit

The development of effective drug delivery systems and prodrug strategies is essential for optimizing the pharmacokinetic profiles of therapeutic agents. The this compound scaffold possesses functional groups that can be chemically modified to create prodrugs with improved properties such as enhanced solubility, permeability, or targeted delivery.

A common prodrug approach involves the derivatization of a key functional group in the parent drug molecule to create a bioreversible linkage. In the case of this compound derivatives, the secondary amine of the pyrrolidine ring is a prime candidate for such modification. It can be acylated or otherwise functionalized to form a promoiety that is cleaved in vivo to release the active drug. This strategy can be used to modulate the lipophilicity of the compound, thereby influencing its absorption and distribution.

Another potential site for prodrug modification is the acetyl group. The ketone can be converted into a ketal or other bioreversible derivative that is stable until it reaches the target site, where it can be hydrolyzed back to the active ketone-containing compound. This approach could be used to protect the drug from premature metabolism or to control its release profile.

Furthermore, the this compound scaffold could be incorporated into larger drug delivery systems, such as polymer-drug conjugates or nanoparticles. The pyrrolidine moiety could serve as a linker to attach the drug to a carrier molecule designed to improve its pharmacokinetic properties or to target specific tissues or cells.

Research on Chemical Aspects of Bioavailability and Metabolism of Pyrrolidine Scaffolds

The bioavailability and metabolic fate of a drug candidate are critical determinants of its clinical success. The chemical properties of the this compound scaffold play a significant role in these pharmacokinetic processes. The pyrrolidine ring, being a saturated heterocycle, generally imparts a degree of aqueous solubility to a molecule, which can be beneficial for oral absorption. pharmablock.com

The introduction of substituents on the pyrrolidine ring can significantly alter its physicochemical properties, such as lipophilicity (logP) and basicity (pKa), which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For instance, the basic nitrogen atom of the pyrrolidine ring can be protonated at physiological pH, which can influence its interaction with biological membranes and drug transporters.

The metabolic stability of the pyrrolidine scaffold is another important consideration. The pyrrolidine ring can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive metabolites. pharmablock.com Medicinal chemists often design derivatives with substituents that sterically hinder these metabolic "soft spots" to improve the compound's half-life and reduce the risk of toxicity. For example, the introduction of a methyl group at the C-3 position of the pyrrolidine ring has been shown to prevent metabolic instability in some cases. nih.gov

Research into the bioavailability of specific pyrrolidine derivatives has shown promising results. For example, certain 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivatives have demonstrated good oral bioavailability, with values around 46-53%. nih.gov This suggests that with appropriate structural modifications, compounds based on the this compound scaffold can be optimized to achieve favorable pharmacokinetic properties for clinical development.

Advanced Spectroscopic and Computational Analysis of S 2 Acetyl Pyrrolidine

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, HRMS)

The unambiguous determination of the covalent structure of (S)-2-Acetyl-pyrrolidine relies on the synergistic use of high-resolution mass spectrometry (HRMS) and two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS): HRMS is instrumental in determining the elemental composition of the molecule with high precision. For this compound (C6H11NO), the expected exact mass can be calculated and compared against the experimental value to confirm its molecular formula. nih.gov Electron ionization (EI) or electrospray ionization (ESI) are common techniques used for this purpose.

2D NMR Spectroscopy: While 1D NMR (¹H and ¹³C) provides initial information about the chemical environment of protons and carbons, 2D NMR experiments are essential for assembling the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the pyrrolidine (B122466) ring and the connection to the acetyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between the acetyl carbonyl carbon and the protons on the pyrrolidine ring, confirming the position of the acetyl group at C2.

The following table summarizes the expected NMR data for the structural confirmation of this compound.

Atom¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)Key 2D NMR Correlations (Predicted)
Pyrrolidine Ring
H2~3.5 - 4.0C2: ~60 - 65COSY: H3; HMBC: C4, C5, C=O, CH₃
H3 (axial/equatorial)~1.8 - 2.2C3: ~28 - 32COSY: H2, H4; HSQC: C3
H4 (axial/equatorial)~1.6 - 2.0C4: ~24 - 28COSY: H3, H5; HSQC: C4
H5 (axial/equatorial)~2.9 - 3.3C5: ~45 - 50COSY: H4; HMBC: C2, C3
NHBroad, ~1.5 - 2.5--
Acetyl Group
CH₃~2.1CH₃: ~25 - 30HMBC: C=O, C2
C=O-C=O: ~208 - 212HMBC: H2, CH₃

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Assignment

Chiroptical techniques are indispensable for verifying the absolute configuration of chiral molecules like this compound. rsc.org These methods measure the differential interaction of the molecule with left and right circularly polarized light. acs.org

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. acs.org The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the spatial arrangement of atoms around the stereocenter. rsc.org For flexible molecules, the observed ECD spectrum is a population-weighted average of the spectra of all contributing conformers. rsc.org The absolute configuration is typically assigned by comparing the experimental ECD spectrum with a theoretically calculated spectrum, often generated using quantum chemical methods like Time-Dependent Density Functional Theory (TD-DFT). A good match between the experimental and the calculated spectrum for the (S)-enantiomer provides strong evidence for its absolute configuration. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.orgwikipedia.org The resulting curve is also characteristic of the molecule's stereochemistry. ORD and ECD are theoretically related through the Kramers-Kronig relations, meaning one can be derived from the other. wikipedia.org While ECD is often preferred for its higher information content within absorption bands, ORD can provide valuable data in regions where the molecule does not absorb light. researchgate.net

Computational Chemistry Approaches to this compound

Computational chemistry provides powerful tools for understanding the structural, electronic, and dynamic properties of this compound at an atomic level, complementing experimental data.

Quantum chemical calculations are used to model the electronic structure of the molecule to predict its properties.

Conformational Analysis: Density Functional Theory (DFT) is widely used to locate the minimum energy conformations (stable shapes) of the molecule. researchgate.net This involves exploring the puckering of the five-membered pyrrolidine ring and the rotation around the C2-acetyl bond. The relative energies of these conformers determine their population at a given temperature.

Reactivity Prediction: DFT calculations can determine the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to regions prone to nucleophilic attack, thereby predicting the molecule's chemical reactivity. mdpi.com

Spectra Simulation: As mentioned, TD-DFT is a key method for calculating theoretical ECD spectra, which are vital for absolute configuration assignment. nih.gov

While quantum calculations identify stable low-energy states, Molecular Dynamics (MD) simulations provide a picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its complete conformational landscape. This is particularly useful for understanding the flexibility of the pyrrolidine ring and the acetyl substituent, providing insights into how the molecule might adapt its shape upon interacting with other molecules, such as a solvent or a biological receptor. researchgate.netnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme, to form a stable complex. nih.gov Although studies may focus on derivatives, they highlight the importance of the this compound scaffold in drug design. nih.govresearchgate.net

Binding Mode Prediction: Docking studies on derivatives containing the pyrrolidine core have been used to rationalize their activity as inhibitors of enzymes like α-amylase, α-glucosidase, and acetylcholinesterase. researchgate.netnih.govnih.gov These models predict specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the active site of the target protein.

Structure-Activity Relationship (SAR): By comparing the docking scores and predicted binding modes of a series of related compounds, researchers can develop SAR models. These models explain why certain structural modifications lead to higher or lower biological activity and can guide the design of more potent molecules. nih.gov

Validation of Experimental Results: Docking results are often used to support and provide a molecular-level explanation for experimental findings from biological assays. nih.gov For example, compounds showing high inhibitory activity in vitro are expected to have favorable docking scores and strong interactions with the target in silico. researchgate.netnih.gov

The following table presents representative docking data for pyrrolidine derivatives from published research, illustrating the application of this technique.

Compound ClassTarget EnzymeRepresentative Docking Score (kcal/mol)Reference
Pyrrolidine Derivativesα-Amylase-6.4 to -7.2 nih.gov
Pyrrolidine Derivativesα-Glucosidase-7.3 to -8.1 nih.gov
Pyrrolidin-2-one DerivativesAcetylcholinesterase (AChE)-18.0 to -18.6 researchgate.netnih.gov

These computational studies, from quantum mechanics to molecular docking, are crucial for building a comprehensive understanding of this compound and for guiding the rational design of new derivatives with tailored properties. researchgate.net

Future Research Directions and Translational Perspectives of S 2 Acetyl Pyrrolidine

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.gov For the synthesis and derivatization of (S)-2-Acetyl-pyrrolidine, integrating flow chemistry and automated platforms represents a promising frontier. These methodologies allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for maintaining stereochemical integrity in chiral molecules. soci.org

Automated synthesis platforms, potentially guided by artificial intelligence, can rapidly screen various reaction conditions to optimize the synthesis of this compound derivatives. consensus.app This high-throughput capability accelerates the discovery of new compounds with desired properties. For instance, an automated fast-flow instrument could facilitate the rapid synthesis of peptide chains or other complex molecules incorporating the this compound scaffold. nih.govmit.edu This approach would enable the creation of extensive libraries for structure-activity relationship (SAR) studies in drug discovery.

Table 1: Advantages of Flow Chemistry for this compound Synthesis

Feature Benefit in Synthesis of Chiral Compounds Relevance to this compound
Enhanced Heat Transfer Allows for precise temperature control, minimizing side reactions and racemization. Preserves the (S)-enantiomeric purity during synthetic transformations.
Improved Mixing Ensures homogeneous reaction conditions, leading to higher yields and reproducibility. Crucial for stereoselective reactions involving the pyrrolidine (B122466) ring.
Increased Safety Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. Enables the use of a wider range of reagents for derivatization.
Scalability Seamless transition from laboratory-scale optimization to large-scale production by extending run time. Facilitates industrial production for potential commercial applications.

| Automation | Enables high-throughput screening of reaction conditions and synthesis of compound libraries. consensus.app | Accelerates the development of novel derivatives for various applications. |

Development of this compound in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The process by which these molecules form well-defined, stable structures is known as self-assembly. ljmu.ac.ukmdpi.com The molecular structure of this compound—featuring a chiral center, a hydrogen bond donor (N-H), and a hydrogen bond acceptor (C=O)—makes it an excellent candidate for designing novel self-assembling systems.

These functional groups can participate in specific and directional interactions, such as hydrogen bonding and dipole-dipole interactions, to form ordered supramolecular architectures like helices, sheets, or nanotubes. researchgate.net The inherent chirality of the (S)-isomer can be transferred to the macroscopic level, resulting in chiral supramolecular polymers. Such materials are of great interest for applications in asymmetric catalysis, chiral separations, and sensing. Future research could involve designing peptide amphiphiles or other complex molecules where this compound acts as a chiral directing group to induce specific folded architectures or one-dimensional morphologies. nih.gov

Exploration in Materials Science Applications (e.g., Chiral Polymers, Organic Electronics)

The incorporation of chiral units into functional materials can lead to unique and highly desirable properties. The field of chiral materials science offers significant opportunities for this compound.

Chiral Polymers: this compound can be used as a chiral monomer or a chiral side-chain in polymerization reactions to create chiral helical polymers. researchgate.net These materials exhibit strong chiroptical properties, such as circular dichroism (CD) and circularly polarized luminescence (CPL), which are valuable for applications in optical data storage, 3D displays, and security inks.

Organic Electronics: There is a growing interest in chiral organic semiconductors for applications in spintronics and optoelectronics. sioc-journal.cnmdpi.com Chiral materials can interact differently with left- and right-circularly polarized light, enabling the development of devices for detecting and emitting circularly polarized light. sioc-journal.cn By incorporating the this compound moiety into conjugated organic molecules, it may be possible to induce a chiral organization in the solid state, influencing the material's charge transport and photophysical properties. digitellinc.com This could pave the way for novel chiral organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and sensors.

Table 2: Potential Materials Science Applications for this compound

Application Area Potential Role of this compound Enabling Properties
Asymmetric Catalysis Component of a chiral ligand or catalyst support. Induces stereoselectivity in chemical reactions.
Chiral Chromatography Chiral stationary phase for separating enantiomers. Enantioselective interactions with analyte molecules.
Chiral Sensors Recognition element in sensors for detecting chiral molecules. Specific binding to one enantiomer over the other.

| Organic Electronics | Chiral dopant or building block for organic semiconductors. sioc-journal.cn | Circular dichroism, circularly polarized luminescence. sioc-journal.cnmdpi.com |

Interdisciplinary Research with Biological and Biomedical Sciences for Novel Applications

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs. nih.govnih.govnih.gov The specific stereochemistry of this compound makes it a highly valuable starting point for the synthesis of new biologically active compounds.

Future interdisciplinary research will likely focus on using this compound as a key intermediate for a range of therapeutic agents. Its structure is related to the amino acid proline, suggesting its potential use in the design of peptidomimetics and novel proline-based enzyme inhibitors. mdpi.com The pyrrolidine core is integral to drugs targeting the central nervous system, as well as anticancer and antimicrobial agents. nih.govnih.gov

By modifying the acetyl group and the pyrrolidine ring, chemists can generate diverse molecular architectures to probe interactions with various biological targets, such as enzymes, receptors, and ion channels. The development of synthetic routes to novel pyrrolidine derivatives continues to be an active area of research, with potential applications in treating a wide array of diseases. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-Acetyl-pyrrolidine, and how do reaction conditions influence yield and stereoselectivity?

  • Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral pool strategies. For example, enantioselective hydrogenation of pyrrolidine derivatives using Ru-based catalysts achieves high enantiomeric excess (ee >90%) . Reaction conditions (e.g., solvent polarity, temperature) critically impact stereoselectivity. Polar aprotic solvents like DMF enhance nucleophilicity in acetylation steps, while low temperatures (−20°C to 0°C) reduce side reactions. Characterization via chiral HPLC or NMR with chiral shift reagents validates stereochemical purity .

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify acetyl group integration (δ ~2.1 ppm for CH3_3) and pyrrolidine ring protons (δ 1.5–3.5 ppm) .
  • Mass Spectrometry : ESI-HRMS confirms molecular weight (e.g., [M+H]+^+ at m/z 142.1102 for C6_6H11_{11}NO) .
  • Polarimetry : Optical rotation ([α]D_D) distinguishes enantiomers; (S)-enantiomers typically exhibit positive rotation .

Q. What are the common impurities in this compound synthesis, and how are they resolved?

  • Methodological Answer : Impurities include residual acetylating agents (e.g., acetic anhydride) and diastereomers. Purification via column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization (ethanol/water) removes these. Purity >98% is achievable, validated by GC-MS or HPLC .

Advanced Research Questions

Q. How do stereochemical variations in this compound impact its biological activity as a GlcNAcase inhibitor?

  • Methodological Answer : The (S)-configuration optimizes binding to the enzyme’s active site. Kinetic studies (IC50_{50} assays) show 10-fold higher potency for this compound (IC50_{50} = 0.8 μM) compared to the (R)-enantiomer (IC50_{50} = 8.2 μM) in inhibiting N-Acetyl glucosaminidase. Docking simulations (AutoDock Vina) correlate this with hydrogen bonding between the acetyl group and catalytic residues .

Q. What strategies mitigate racemization during large-scale synthesis of this compound?

  • Methodological Answer : Racemization occurs under acidic/basic conditions. Mitigation strategies include:

  • Low-Temperature Acetylation : Conduct reactions below 10°C using mild acetylating agents (e.g., AcCl in Et3_3N).
  • Chiral Auxiliaries : Temporary protecting groups (e.g., Boc) stabilize the stereocenter during purification .
  • Continuous Flow Chemistry : Reduces residence time in reactive intermediates, minimizing racemization .

Q. How can computational methods guide the design of this compound derivatives with enhanced enzymatic stability?

  • Methodological Answer : DFT calculations (Gaussian 09) predict electron density distribution to identify sites for functionalization (e.g., fluorination at C3 improves metabolic stability). MD simulations (GROMACS) assess conformational flexibility, guiding substitutions that maintain binding affinity while reducing off-target interactions .

Data Contradiction Analysis

Q. Why do reported IC50_{50} values for this compound vary across studies?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., enzyme source, pH, substrate concentration). Standardization using recombinant human GlcNAcase (pH 6.8, 37°C) and Michaelis-Menten kinetics reduces variability. Comparative studies show ±15% deviation in IC50_{50} when substrate concentration exceeds Km_m .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Acetyl-pyrrolidine
Reactant of Route 2
(S)-2-Acetyl-pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.